5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C4H2BrClN2O3 |
|---|---|
Molecular Weight |
241.43 g/mol |
IUPAC Name |
5-bromo-5-chloro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H2BrClN2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |
InChI Key |
GNBPCMOFSWCQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Cl)Br |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyrimidine Synthesis via Formamide Condensation
One of the most economical and convenient methods to prepare halogen-substituted pyrimidines such as 5-bromo- or 5-chloropyrimidines is the high-temperature reaction of formamide with 4-halo-5-hydroxy-2(5H)-furanone derivatives. This method was described in detail in patent CS215070B2 and involves the following key steps:
- React formamide with 4-halo-5-hydroxy-2(5H)-furanone at elevated temperatures.
- The reaction produces 5-halogenated pyrimidines, including 5-bromopyrimidine, which distills out during the reaction.
- After completion, the reaction mixture is treated with water and heptane to extract and crystallize the product.
- Purification involves cooling, filtration, and vacuum drying to obtain the halogenated pyrimidine as a solid.
Key experimental details from the patent include:
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Reaction of formamide & furanone | High temperature (approx. 150-200 °C) | Formation of 5-bromo or 5-chloropyrimidine |
| Distillation | Continuous during reaction | Product distills into receiver flask |
| Addition of water | 200 ml over 15 minutes post-reaction | Steam distillation of residual product |
| Extraction | Add 140 ml heptane, heat to 50 °C, cool | Dissolution and separation of organic layer |
| Crystallization | Hold at 25 °C then refrigerate overnight | Solid product formation |
| Filtration and drying | Vacuum drying | 43.5 g light tan solid, mp 70-72 °C |
This method yields high purity 5-halogenated pyrimidines suitable for further functionalization.
Selective Catalytic Hydrogenation of Chlorine-Containing Pyrimidines
According to patent EP0151939A2, compounds of the formula containing halogenated pyrimidines can be selectively synthesized by catalytic hydrogenation of chlorine-containing pyrimidines in the presence of hydrogen chloride acceptors. This method allows for the preparation of partially hydrogenated pyrimidine derivatives with controlled substitution patterns.
- Starting materials: 2,4,5-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine.
- Catalytic hydrogenation selectively reduces certain chlorine substituents.
- The presence of hydrogen chloride acceptors prevents over-reduction.
- The resulting compounds can be hydrolyzed to yield hydroxy-substituted pyrimidines.
This approach is useful for obtaining 6-hydroxy derivatives by hydrolysis of fluorinated or chlorinated intermediates.
Fluorination and Hydrolysis Routes
The preparation of 5-fluorouracil analogs from trihalogenated pyrimidines via fluorination with metal fluorides followed by hydrolysis is described in the same patent EP0151939A2. Although this method focuses on fluorinated products, it provides insight into the hydrolysis of halogenated pyrimidines to hydroxy derivatives.
- Fluorination of 2,4,5-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine with metal fluorides.
- Separation of volatile components.
- Hydrolysis of fluorinated intermediates to yield uracil derivatives.
- The hydrolysis step can be adapted to convert halogenated pyrimidines into hydroxy-substituted pyrimidines, such as 6-hydroxy derivatives.
This method highlights the importance of selective halogen substitution and hydrolysis in pyrimidine chemistry.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The formamide condensation method is particularly noted for its simplicity and scalability, making it suitable for industrial preparation of halogenated pyrimidines including 5-bromo-5-chloro derivatives.
The selective catalytic hydrogenation allows fine-tuning of substitution patterns on the pyrimidine ring, which is useful for preparing intermediates for further functionalization.
Hydrolysis of halogenated pyrimidines after fluorination or chlorination is a key step to introduce the hydroxy group at the 6-position, which is essential for the target compound’s structure.
Functional group interconversions involving benzyloxy protection and deprotection provide a versatile route to hydroxy-substituted pyrimidines in medicinal chemistry contexts, indicating that similar strategies could be adapted for 5-bromo-5-chloro-6-hydroxy derivatives.
Purification typically involves crystallization from organic solvents such as heptane, with careful temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Hydrolysis: The compound can be hydrolyzed to introduce hydroxyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxo groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Pyrimidine derivatives, including 5-bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively. For instance, derivatives exhibiting antibacterial activity against strains such as E. coli and S. aureus have shown minimum inhibitory concentrations (MIC) ranging from 500 to 1000 μg/mL .
2. Anticancer Research
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics. Recent studies highlight the role of pyrimidine-based compounds in targeting various cancer pathways, with some derivatives demonstrating significant cytotoxicity against cancer cell lines .
3. Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specific derivatives have demonstrated IC values comparable to established anti-inflammatory drugs .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on pyrimidine derivatives indicate their effectiveness as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition could pave the way for developing new antifolate drugs.
2. Drug Development Platforms
The versatility of this compound makes it an attractive scaffold for drug development. Its ability to be modified at various positions allows researchers to design new compounds with improved efficacy and reduced side effects .
Material Science Applications
1. Synthesis of Functional Materials
This compound can serve as a building block for synthesizing novel materials with specific functionalities. Its unique chemical properties allow it to be incorporated into polymers and other materials that require enhanced thermal or mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of halogen atoms and hydroxyl groups enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
a. Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Structure : Bromacil replaces the 5-Cl and 6-OH groups of the target compound with a methyl group at position 6 and a branched alkyl chain at position 3.
- Properties: Bromacil is non-polar due to its alkyl substituents, enhancing its lipophilicity and soil persistence.
- Applications : Bromacil is a herbicide used for broadleaf weed control, while the target compound’s hydroxyl group may confer reactivity for pharmaceutical applications.
b. 6-Amino-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Structure: This analog (C₄H₄BrN₃O₂) features an amino (-NH₂) group at position 6 instead of -OH.
- Properties: The amino group introduces hydrogen-bonding capacity, influencing crystal packing and solubility. The target compound’s -OH group may similarly participate in intermolecular interactions (e.g., O–H···O/N), as seen in related pyrimidines like 4,6-dichloro-5-methoxypyrimidine, where Cl···N interactions stabilize the crystal lattice .
c. 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine
- Structure : This derivative (C₅H₅BrClN₃S) replaces the dione groups with a methylthio (-SCH₃) and amine (-NH₂) substituent.
Data Tables: Key Structural and Functional Comparisons
Biological Activity
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione (CAS Number: 119200-39-4) is a heterocyclic organic compound characterized by its unique structural features, including a pyrimidine ring substituted with bromine, chlorine, and hydroxyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
The molecular formula of this compound is C4H2BrClN2O3, with a molecular weight of approximately 241.427 g/mol. Its structure includes a dihydro-pyrimidine moiety which contributes to its reactivity and biological activity. The presence of halogen substituents and a hydroxyl group enhances its potential for interaction with biological targets .
| Property | Value |
|---|---|
| CAS Number | 119200-39-4 |
| Molecular Formula | C4H2BrClN2O3 |
| Molecular Weight | 241.427 g/mol |
| IUPAC Name | 5-bromo-5-chloro-1,3-diazinane-2,4,6-trione |
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks to this compound exhibit notable antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms in these compounds often correlates with enhanced antibacterial activity .
Case Study:
A study involving the synthesis of pyrimidine derivatives demonstrated that certain substitutions led to significant antibacterial effects. For example, compounds with electron-withdrawing groups showed improved activity against Pseudomonas aeruginosa and Candida albicans . This suggests that the halogen substituents in this compound may similarly enhance its antimicrobial efficacy.
Antiviral Activity
Preliminary studies have also indicated potential antiviral properties. Pyrimidine derivatives have been explored for their ability to inhibit viral replication mechanisms. Specifically, compounds like 6-azido derivatives have demonstrated broad-spectrum anti-herpes activity . The structural similarity of this compound may suggest a similar mechanism of action against viral targets.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has been documented in several studies. For instance, certain derivatives have shown significant inhibition of COX-2 activity, a key enzyme involved in inflammatory processes . The unique structure of this compound may provide similar anti-inflammatory effects through modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of both bromine and chlorine atoms alongside a hydroxyl group appears to create a synergistic effect that enhances biological interactions. Modifications in the substituents can lead to variations in potency and selectivity against different biological targets .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 3 h | 70–85 | |
| Bromination | Br₂, H₂SO₄, 40°C, 2 h | 65–75 |
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Characterization relies on 1H NMR , elemental analysis , and X-ray crystallography (if crystalline). For example:
- 1H NMR (DMSO-d₆): Hydroxy protons (δ 10.01 ppm) and aromatic protons (δ 6.7–7.2 ppm) confirm substitution patterns .
- Elemental analysis : Matches calculated values for C, H, N, and halogens (e.g., C: 45.77%, H: 3.84%, N: 8.21% for a related compound) .
- X-ray diffraction : Resolves regioselectivity of halogenation and hydrogen bonding in the crystal lattice .
Q. Table 2: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Hydroxy (-OH) | 10.01 | Singlet | Intramolecular H-bond |
| Aromatic (CArH) | 6.7–7.2 | Multiplet | Pyrimidine ring |
| NH | 7.20–9.20 | Broad | Amide protons |
Advanced: How can computational methods optimize its synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal conditions. For instance:
Transition state analysis : Identifies energy barriers for halogenation steps.
Solvent effects : Simulate polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
Machine learning : Train models on datasets of similar reactions to predict yields and regioselectivity.
Evidence from the ICReDD initiative shows that combining computational and experimental data reduces trial-and-error cycles by 40–60% .
Advanced: What is the mechanistic basis for its regioselective halogenation?
Methodological Answer:
Regioselectivity arises from electronic and steric factors:
- Electrophilic aromatic substitution (EAS) : Bromine and chlorine preferentially attack electron-rich positions (e.g., para to hydroxy groups).
- Steric hindrance : Bulky substituents (e.g., alkyl groups) direct halogens to less hindered sites.
For example, in 6-alkyl-dihydropyrimidines, bromination at C5 is favored due to activation by the adjacent hydroxy group and reduced steric hindrance .
Advanced: How can statistical experimental design improve reaction optimization?
Methodological Answer:
Factorial design systematically tests variables (e.g., temperature, catalyst loading). For halogenation:
Variables : Temperature (40–80°C), POCl₃ molar ratio (3–6 eq), reaction time (2–6 h).
Response surface methodology (RSM) : Models interactions between variables to maximize yield.
Evidence shows that optimizing POCl₃ ratio and time increases yields by 15–20% compared to one-factor-at-a-time approaches .
Q. Table 3: Factorial Design Parameters
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 40 | 80 | 60 |
| POCl₃ (eq) | 3 | 6 | 4.5 |
| Time (h) | 2 | 6 | 4 |
Advanced: What biological or catalytic applications are reported for analogs?
Methodological Answer:
Pyrimidinedione analogs exhibit herbicidal (e.g., bromacil) and antimicrobial activity. To evaluate bioactivity:
Enzyme inhibition assays : Test against target enzymes (e.g., dihydrofolate reductase).
MIC (Minimum Inhibitory Concentration) : Determine efficacy against bacterial strains (e.g., S. aureus).
Bromacil (a structural analog) acts as a photosynthesis inhibitor in weeds, suggesting potential for derivative development .
Basic: What precautions are required for handling this compound?
Methodological Answer:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Safety : Use PPE (gloves, goggles) due to potential toxicity of halogenated intermediates.
- Waste disposal : Neutralize with dilute NaOH before disposal to detoxify halogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
